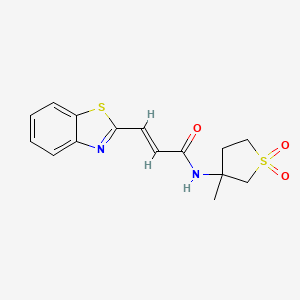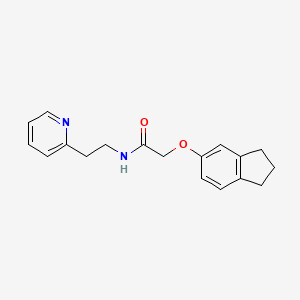
N-tert-butyl-4-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-(dimethylamino)benzamide, also known as Boc-DMA, is a chemical compound that has been used in scientific research for many years. It is a member of the amide family of compounds and is commonly used as a protecting group in organic synthesis. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
N-tert-butyl-4-(dimethylamino)benzamide acts as a protecting group in organic synthesis by blocking the reactive sites of a molecule. It can protect the amino group of a peptide or other organic compound from reacting with other reagents during the synthesis process. N-tert-butyl-4-(dimethylamino)benzamide can be removed from the molecule by treatment with an acid, such as trifluoroacetic acid. The acid cleaves the Boc group, leaving the amino group free for further reaction.
Biochemical and Physiological Effects
N-tert-butyl-4-(dimethylamino)benzamide has no known biochemical or physiological effects on its own. It is an inert compound that is used as a protecting group in organic synthesis. However, the compounds synthesized using N-tert-butyl-4-(dimethylamino)benzamide may have biochemical and physiological effects depending on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-4-(dimethylamino)benzamide has several advantages for lab experiments, including its stability, ease of synthesis, and compatibility with various solvents and catalysts. It is also easy to remove from the synthesized compound using an acid treatment. However, N-tert-butyl-4-(dimethylamino)benzamide has some limitations, including its high cost compared to other protecting groups and its limited compatibility with certain reagents and reaction conditions.
Zukünftige Richtungen
There are several future directions for the use of N-tert-butyl-4-(dimethylamino)benzamide in scientific research. One direction is the development of new protecting groups that can be used in different reaction conditions and with different reagents. Another direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. N-tert-butyl-4-(dimethylamino)benzamide can also be used in the development of new drugs and therapeutic agents for various diseases and conditions. Finally, N-tert-butyl-4-(dimethylamino)benzamide can be used in the development of new materials with unique properties and applications.
Conclusion
In conclusion, N-tert-butyl-4-(dimethylamino)benzamide, or N-tert-butyl-4-(dimethylamino)benzamide, is a widely used protecting group in organic synthesis. It has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. N-tert-butyl-4-(dimethylamino)benzamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, N-tert-butyl-4-(dimethylamino)benzamide is an important compound that has contributed significantly to the advancement of scientific research.
Synthesemethoden
N-tert-butyl-4-(dimethylamino)benzamide can be synthesized using various methods, including the reaction between N-tert-butyl-4-aminobenzoic acid and N,N-dimethylformamide dimethyl acetal. Another method involves the reaction between N-tert-butyl-4-aminobenzoic acid and N,N-dimethylformamide diethyl acetal, followed by the reaction with trifluoroacetic acid. The yield of the synthesis method can be optimized by using different solvents, catalysts, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-4-(dimethylamino)benzamide has been widely used in scientific research, especially in the field of biochemistry and medicinal chemistry. It is commonly used as a protecting group for the synthesis of peptides and other organic compounds. It is also used as a precursor for the synthesis of various drugs and pharmaceuticals. N-tert-butyl-4-(dimethylamino)benzamide has been used in the synthesis of anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. It has also been used in the development of new antibiotics and other therapeutic agents.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)14-12(16)10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKLAYFTZTTXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetonitrile](/img/structure/B7470254.png)

![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)








![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)